2-OXO-1,2-DIPHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE
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Overview
Description
2-OXO-1,2-DIPHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE is a complex organic compound with a molecular formula of C25H22N2O5 and a molecular weight of 430.5 g/mol This compound is characterized by its intricate structure, which includes both diphenylethyl and benzamidoacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-1,2-DIPHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-oxo-1,2-diphenylethyl chloride with 2-benzamidoacetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-OXO-1,2-DIPHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamidoacetyl group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzamidoacetyl derivatives.
Scientific Research Applications
2-OXO-1,2-DIPHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-1,2-DIPHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2-Oxo-1,2-diphenylethyl) 2-[(2-aminoacetyl)amino]acetate
- (2-Oxo-1,2-diphenylethyl) 2-[(2-benzamidoacetyl)amino]propanoate
Uniqueness
2-OXO-1,2-DIPHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-[(2-benzamidoacetyl)amino]acetate |
InChI |
InChI=1S/C25H22N2O5/c28-21(16-27-25(31)20-14-8-3-9-15-20)26-17-22(29)32-24(19-12-6-2-7-13-19)23(30)18-10-4-1-5-11-18/h1-15,24H,16-17H2,(H,26,28)(H,27,31) |
InChI Key |
BVJQZAIIDRADCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)CNC(=O)CNC(=O)C3=CC=CC=C3 |
sequence |
GGX |
Origin of Product |
United States |
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